molecular formula C12H15N5O3 B12170548 N-(2-hydroxyethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

N-(2-hydroxyethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

Cat. No.: B12170548
M. Wt: 277.28 g/mol
InChI Key: YTZFRTZSIMTECK-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a synthetic acetamide derivative characterized by a phenoxyacetamide backbone substituted with a 2-methyltetrazole ring at the para-position and a 2-hydroxyethyl group on the acetamide nitrogen.

Properties

Molecular Formula

C12H15N5O3

Molecular Weight

277.28 g/mol

IUPAC Name

N-(2-hydroxyethyl)-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C12H15N5O3/c1-17-15-12(14-16-17)9-2-4-10(5-3-9)20-8-11(19)13-6-7-18/h2-5,18H,6-8H2,1H3,(H,13,19)

InChI Key

YTZFRTZSIMTECK-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-hydroxyethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide can be compared to related compounds in the evidence, focusing on molecular features, synthesis, and biological relevance.

Structural Analogues with Tetrazole Moieties

  • N-(1-Benzyl-4-piperidinyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide () Molecular Formula: C22H26N6O2 vs. C13H16N4O3 (target compound). Key Differences: The benzylpiperidinyl group introduces bulkier, lipophilic substituents compared to the hydroxyethyl group in the target compound. This substitution likely reduces aqueous solubility but may enhance blood-brain barrier penetration . Bioactivity: Piperidine derivatives often exhibit CNS activity, whereas the hydroxyethyl group in the target compound may favor peripheral targeting.
  • Acetamide, N-[4-(2-phenyldiazenyl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]- () Structure: Replaces the phenoxy linkage with a thioether and incorporates a diazenylphenyl group. Functional Impact: The thioether group may confer higher metabolic stability but lower polarity compared to the target compound’s ether linkage .

Acetamide Derivatives with Heterocyclic Substituents

  • Hypoglycemic Thiazolidinedione Derivatives (V2–V6, ) Core Structure: These compounds feature a thiazolidinedione (TZD) ring instead of tetrazole. Bioactivity: TZD derivatives (e.g., V2–V6) are known for hypoglycemic and hypolipidemic effects, mediated via PPAR-γ activation. In contrast, tetrazole-containing compounds like the target may target different pathways (e.g., angiotensin II receptors) due to tetrazole’s role as a carboxylic acid bioisostere .
  • Benzimidazole Sulfonyl Derivatives () Examples: 3j, 3k (pyridyl acetamide derivatives with sulfonyl benzimidazole groups). The target compound’s simpler phenoxy-tetrazole system may offer better synthetic accessibility and fewer off-target interactions .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Key Substituents Bioactivity/Application Synthesis Yield Key NMR Shifts (δ, ppm)
Target Compound C13H16N4O3 2-Hydroxyethyl, 2-methyltetrazole Not reported (potential metabolic stability) N/A ~3.5–4.0 (HOCH2), ~7.5–8.5 (Ar)
N-(1-Benzyl-4-piperidinyl)-... () C22H26N6O2 Benzylpiperidinyl, 2-methyltetrazole CNS-targeted (inferred) N/A Aromatic protons: ~7.2–7.8
V2 () C18H15N3O4S Thiazolidinedione, methoxyphenyl Hypoglycemic 79% TZD carbonyl: ~170–175
3j () C29H28N6O6S Sulfonyl benzimidazole, pyridyl Proton pump inhibition (inferred) 87% Pyridyl protons: ~8.7–8.9

Research Implications

The hydroxyethyl-tetrazole-acetamide scaffold offers a balance of solubility and metabolic stability, distinguishing it from bulkier (e.g., benzylpiperidinyl) or more polar (e.g., TZD) analogues.

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